N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound belongs to a class of hybrid molecules integrating a 1,3,4-oxadiazole core with benzodioxine and benzofuran moieties.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-17(12-5-6-14-15(10-12)25-8-7-24-14)20-19-22-21-18(27-19)16-9-11-3-1-2-4-13(11)26-16/h1-6,9-10H,7-8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWICKUSXSDDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the benzodioxine ring with the oxadiazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its potential as an enzyme inhibitor. Research has shown that derivatives related to this compound exhibit significant inhibitory activity against enzymes such as:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
These inhibitory activities suggest potential therapeutic applications in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) by regulating glucose metabolism and neurotransmission respectively .
Antioxidant Activity
The compound has demonstrated notable antioxidant properties, which are crucial for combating oxidative stress associated with various chronic diseases. Assays have indicated its ability to scavenge free radicals effectively, thereby reducing oxidative damage in cellular environments. This aspect is particularly relevant for preventing diseases linked to oxidative stress.
Anticancer Properties
Preliminary studies indicate that N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may possess anticancer properties. The compound appears to induce apoptosis in specific cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. Further research is required to elucidate the precise mechanisms involved.
Neuroprotective Effects
In vivo studies have suggested that this compound exhibits neuroprotective effects. Treatment with the compound has been associated with reduced neuronal loss and improved cognitive function metrics in models of neurodegeneration. This application highlights its potential for therapeutic development in neurodegenerative diseases.
Case Study 1: Inhibition of α-glucosidase
A study focusing on a series of benzodioxin derivatives found that modifications at the amide position significantly enhanced α-glucosidase inhibition. The synthesized compound was tested alongside other derivatives, revealing a promising profile for further development in diabetes management.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects using animal models of neurodegeneration. Results indicated that treatment with the compound led to decreased neuronal loss and improvements in cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is distinguished by its 1-benzofuran-2-yl substituent on the oxadiazole ring. Key analogs and their substituents include:
- N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): Features a 4-bromophenyl group, introducing electron-withdrawing effects that may enhance binding to hydrophobic enzyme pockets.
- N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): Contains a dichlorophenyl group, increasing steric bulk and lipophilicity.
Pharmacological Activity
- Antibacterial Potential: Compounds with substituted phenyl groups (e.g., 4-methylphenyl, 4-nitrophenyl) on the oxadiazole ring exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–8 µg/mL . The benzofuran analog’s activity remains uncharacterized but may benefit from enhanced aromatic interactions.
- Cytotoxicity : Hemolytic activity assays for phenyl-substituted analogs show modest toxicity (10–15% hemolysis at 100 µg/mL), indicating favorable safety profiles . The benzofuran group’s impact on toxicity requires further study.
Physicochemical Properties
*Calculated based on structural similarity.
The benzofuran substituent likely balances lipophilicity (LogP ~3.2) between highly lipophilic dichlorophenyl (LogP ~3.8) and polar sulfonyl-containing analogs (LogP ~2.1), optimizing membrane permeability and solubility.
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Biological Activity Overview
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzofuran derivatives for their antifungal activity against wood-degrading fungi, revealing promising results for oxadiazole hybrids . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viruses such as Hepatitis C Virus (HCV). In silico studies using molecular docking techniques have shown that benzofuran-based oxadiazoles can bind effectively to the HCV NS5B polymerase enzyme, indicating potential as therapeutic agents . The binding affinities reported were notably high, with values ranging from -12.63 to -16.09 kcal/mol.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of benzofuran derivatives. A specific focus has been on their ability to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of apoptotic markers . These findings suggest that further investigation into the cytotoxic effects of this compound could yield valuable insights into its potential as an anticancer drug.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| BF-9 | Antiviral | HCV NS5B | -16.09 | |
| BF-12 | Antifungal | Wood-degrading fungi | Not specified | |
| BF-X | Anticancer | Various cancer lines | Not specified |
Case Studies
-
Antifungal Efficacy
A study conducted on various benzofuran derivatives demonstrated that those containing oxadiazole rings exhibited enhanced antifungal activity compared to their non-modified counterparts. The study highlighted the importance of structural modifications in improving efficacy against specific fungal strains . -
Molecular Docking Studies
Molecular docking simulations were performed to assess the binding interactions between this compound and the HCV NS5B enzyme. The results indicated strong binding interactions that could translate into effective inhibition of viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
